- Ethyl bromozincacetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-7
Cas no 92-13-7 (Pilocarpine)
Pilocarpine structure
Product Name:Pilocarpine
Numero CAS:92-13-7
MF:C11H16N2O2
MW:208.256942749023
MDL:MFCD00153042
CID:34631
PubChem ID:5910
Update Time:2025-11-07
Pilocarpine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one
- Pilocarpine
- Pilocarpin Hcl
- PILOCARPINE(RG)
- actone
- Ocucarpine
- Ocusert
- ocusertp20
- Pilocarpin
- Pilocarpol
- Pilokarpin
- pilokarpol
- Syncarpine
- Salagen
- (+)-Pilocarpine
- Isoptocarpine
- Ocusert pilo
- Ocusert P 20
- Pilocarpine chloride
- (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one
- Pilocarpine monohydrochloride
- 01MI4Q9DI3
- QCHFTSOMWOSFHM-WPRPVWTQSA-N
- (3S-cis)-3-Et
- (3S,4R)-3-Ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone (ACI)
- 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)- (ZCI)
- Pilocarpine (8CI)
- MeSH ID: D010862
- Ocusert Pilo 40
- Pilocarpine, (+)-
- Spersacarpine
- DTXSID1021162
- NCGC00023339-09
- NCGC00023339-03
- PILOCARPINUM [HPUS]
- NCGC00023339-12
- NCGC00023339-08
- Lopac0_000960
- CHEBI:39462
- Lopac0_000950
- NCGC00023339-16
- AKOS016010311
- NCGC00023339-11
- SDCCGMLS-0003164.P005
- KBioSS_001587
- pilocarpine, Cytokine
- IDI1_000358
- CAS-92-13-7
- UNII-01MI4Q9DI3
- Imidazole-5-butyric acid, alpha-ethyl-beta-(hydroxymethyl)-1-methyl-, gamma-lactone
- (3S,4R)-3-Ethyl-4-(1-methyl-1H-imidazol-5-ylmethyl)-4,5-dihydrofuran-2(3H)-one
- HMS2089K17
- Tox21_110887_1
- 92-13-7
- D00525
- 92-13-7 (FREE BASE)
- (3S-cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone
- PILOCARPINE [ORANGE BOOK]
- GTPL305
- BRD-K85090592-008-05-2
- (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
- PILOCARPINE [HSDB]
- CCG-205031
- PILOCARPINE [JAN]
- (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one
- AI3-50523
- KBio2_001587
- Prestwick0_000449
- 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S-cis)-
- KBio3_001691
- Ocusert pilo-20
- NCGC00023339-28
- NINDS_000358
- Pilocarpine 100 microg/mL in Acetonitrile
- AB00053525_29
- BDBM50008072
- Spectrum_001107
- NCGC00023339-27
- MFCD00153042
- BPBio1_000548
- Pilocarpina
- PILOCARPINE [WHO-DD]
- BSPBio_000498
- DB01085
- NCGC00023339-10
- AB00053525-27
- Pilocarpine nitrate salt
- SBI-0050924.P004
- NCI60_004403
- BRD-K85090592-008-15-1
- rel-(3R,4S)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one
- HY-B0726A
- EINECS 202-128-4
- EN300-19632236
- NCGC00023339-14
- NCGC00023339-06
- Pilocarpine (JAN/USP)
- Prestwick1_000449
- Pilocarpine (USP:BAN:JAN)
- PILOCARPINE [USP MONOGRAPH]
- Ocusert Pilo-40
- PILOCARPINE (MART.)
- KBio1_000358
- (3S-CIS)-3-ETHYLDIHYDRO-4-
- KBio2_006723
- 102282-25-7
- BS-18966
- Prestwick2_000449
- 3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one
- Prestwick3_000449
- BIDD:GT0217
- SPBio_001287
- Spectrum5_001379
- DTXCID901162
- BSPBio_002191
- Tocris-0694
- (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]tetrahydrofuran-2-one
- 1ST40310
- PILOCARPINE [VANDF]
- Tox21_110887
- SCHEMBL15146
- CHEBI:8207
- Ocucarpine; Ocusert P 20; Ocusert Pilo
- CS-0013746
- SPBio_002437
- 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S,4R)-
- SDCCGSBI-0050924.P006
- PILOCARPINE (USP-RS)
- Q411461
- (3S-cis)-3-Ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone
- NS00007560
- KBio2_004155
- NCGC00023339-07
- PILOCARPINE [MART.]
- HSDB 3163
- NCGC00023339-13
- E87145
- AB00053525_28
- Pilocarpine [USP:BAN:JAN]
- (3S,4R)-3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone
- 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)-
- SR-01000075339-11
- C07474
- PILOCARPINE (USP MONOGRAPH)
- PILOCARPINE [USP-RS]
- PILOCARPINE [MI]
- KBioGR_000956
- Spectrum2_001284
- Pilocarpinum
- DivK1c_000358
- Ocusert pilo-20 (TN)
- Spectrum4_000478
- Spectrum3_000546
- CHEMBL550
- BRD-K85090592-003-18-6
- BRD-K85090592-003-19-4
- BRD-K85090592-008-22-7
- GLXC-20879
- DA-76884
-
- MDL: MFCD00153042
- Inchi: 1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1
- Chiave InChI: QCHFTSOMWOSFHM-WPRPVWTQSA-N
- Sorrisi: C(C1=CN=CN1C)[C@H]1COC(=O)[C@H]1CC
Proprietà calcolate
- Massa esatta: 208.12100
- Massa monoisotopica: 208.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 245
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 44.1
Proprietà sperimentali
- Densità: 1.1123 (rough estimate)
- Punto di fusione: 34°
- Punto di ebollizione: bp5 260° (partial conversion to isopilocarpine)
- Punto di infiammabilità: 215 °C
- Indice di rifrazione: 1.5000 (estimate)
- PSA: 44.12000
- LogP: 1.16180
- pka: 6.87(at 30℃)
- Rotazione specifica: D18 +106° (c = 2)
Pilocarpine Informazioni sulla sicurezza
- Parola segnale:Danger
- Dichiarazione di pericolo: H300+H330
- Dichiarazione di avvertimento: P260-P264-P284-P301+P310-P310
- Numero di trasporto dei materiali pericolosi:UN 1544
- Codice categoria di pericolo: 26/28
- Istruzioni di sicurezza: S25; S45
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1
- PackingGroup:Ⅲ
- Termine di sicurezza:6.1(b)
- Gruppo di imballaggio:III
- Frasi di rischio:R26/28
Pilocarpine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875258-100mg |
Pilocarpine |
92-13-7 | AR | 100mg |
¥4,828.00 | 2022-09-28 | |
| Chemenu | CM187181-5g |
(3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one |
92-13-7 | 95% | 5g |
$593 | 2021-08-05 | |
| TRC | P441495-100mg |
Pilocarpine |
92-13-7 | 100mg |
$ 161.00 | 2023-09-06 | ||
| TRC | P441495-300mg |
Pilocarpine |
92-13-7 | 300mg |
$ 270.00 | 2023-09-06 | ||
| TRC | P441495-1g |
Pilocarpine |
92-13-7 | 1g |
$ 741.00 | 2023-09-06 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2074-1 mg |
Pilocarpine |
92-13-7 | 1mg |
¥1953.00 | 2022-02-28 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P41770-100mg |
(3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one |
92-13-7 | 100mg |
¥2398.0 | 2021-09-08 | ||
| Chemenu | CM187181-5g |
(3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one |
92-13-7 | 95% | 5g |
$593 | 2022-08-31 | |
| eNovation Chemicals LLC | Y1239651-10mg |
PILOCARPINE |
92-13-7 | 95% | 10mg |
$185 | 2023-05-17 | |
| Enamine | EN300-19632236-0.05g |
(3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one |
92-13-7 | 0.05g |
$2755.0 | 2023-09-17 |
Pilocarpine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Ethyl Bromozincacetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Asymmetric Multifunctional Modular Organocatalysis: One-Pot Direct Strategy to Enantiopure α,β-Disubstituted γ-Butyrolactones, Organic Letters, 2019, 21(15), 5962-5966
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Compositions and methods for the treatment of eye disorders, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- An effective chirospecific synthesis of (+)-pilocarpine from L-aspartic acid, Journal of Organic Chemistry, 1993, 58(5), 1159-66
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Preparation of pilocarpines and intermediates, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Lipophilicity, aqueous solubility, stability and enzymic hydrolysis of various O,O'-dicarboxylate (dibenzyl) bispilocarpates as possible prodrugs of pilocarpine for ophthalmic administration, S.T.P. Pharma Sciences, 1992, 2(1), 53-60
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Preparation of pilocarpine and analogs, European Patent Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane
1.2 Reagents: Triethylamine Solvents: Benzene , Dichloromethane
1.2 Reagents: Triethylamine Solvents: Benzene , Dichloromethane
Riferimento
- A synthesis of pilocarpine, Journal of Organic Chemistry, 1993, 58(1), 62-4
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane ; rt; 3 h, rt
1.2 Reagents: Triethylamine ; 7 d, 25 °C
1.2 Reagents: Triethylamine ; 7 d, 25 °C
Riferimento
- A chemoenzymatic approach to (+)-pilocarpine, Tetrahedron, 2008, 64(40), 9384-9387
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane ; 3 h, 23 °C
1.2 Reagents: Triethylamine ; 1 w, 23 °C
1.2 Reagents: Triethylamine ; 1 w, 23 °C
Riferimento
- Concise synthesis of both enantiomers of pilocarpine, Molecules, 2021, 26(12),
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Carboxylic acid esters: product subclass 4: alkanedioic acid esters, Science of Synthesis, 2006, 20, 987-1046
Metodo di produzione 13
Metodo di produzione 14
Condizioni di reazione
Riferimento
- A Highly Reusable Rhodium Catalyst-Organic Framework for the Intramolecular Cycloisomerization of 1,6-Enynes, Organic Letters, 2011, 13(13), 3522-3525
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Synthesis of Chiral Pilocarpine Analogues via a C-8 Ketone Intermediate, Journal of Organic Chemistry, 2002, 67(17), 5913-5918
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Highly Enantioselective Syntheses of Functionalized α-Methylene-γ-butyrolactones via Rh(I)-catalyzed Intramolecular Alder Ene Reaction: Application to Formal Synthesis of (+)-Pilocarpine, Journal of the American Chemical Society, 2002, 124(28), 8198-8199
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Palladium-catalyzed intramolecular alkyne-α,β-unsaturated carbonyl coupling. A formal synthesis of (+)-pilocarpine, Tetrahedron Letters, 1997, 38(29), 5213-5216
Metodo di produzione 18
Condizioni di reazione
Riferimento
- A new type of redox initiator-drug/peroxide initiator, Jinan Daxue Xuebao, 1991, 12(3), 66-71
Metodo di produzione 19
Condizioni di reazione
Riferimento
- γ-Butyrolactone natural products via tributyltin-hydride-mediated radical cyclizations, Journal of Natural Products, 1992, 55(2), 194-206
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Cholinergic activity of fluorinated quaternary pilocarpine derivatives, Toxicological and Environmental Chemistry, 1986, 11(3), 183-90
Pilocarpine Raw materials
- 1-isocyanomethanesulfonyl-4-methylbenzene
- 3-Furanacetaldehyde,4-ethyltetrahydro-5-oxo-, (3R,4S)-
- Isopilocarpine
- 3-Furancarboxylic acid, 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-, methyl ester, [2R-(2α,3α,4β)]- (9CI)
- 3-Furancarboxylic acid, 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-, methyl ester, [2S-(2α,3β,4α)]- (9CI)
- Methyl 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-3-furancarboxylate
- 1,1-Dimethylethyl 1-methyl-β-[[(phenylmethyl)thio]carbonyl]-1H-imidazole-5-butanoate
Pilocarpine Preparation Products
Pilocarpine Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:92-13-7)Pilocarpine
Numero d'ordine:LE15742;LE1709032
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:13
Prezzo ($):discuss personally
Email:18501500038@163.com
Pilocarpine Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
92-13-7 (Pilocarpine) Prodotti correlati
- 28958-85-2(Isopilocarpine Hydrochloride)
- 148-72-1(pilocarpine nitrate)
- 54-71-7(Pilocarpine hydrochloride)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-13-7)Pilocarpine
Purezza:99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta